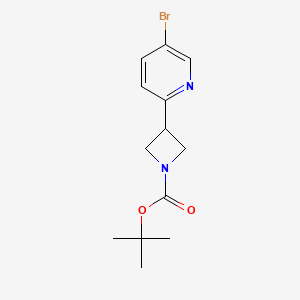

Tert-butyl 3-(5-bromopyridin-2-YL)azetidine-1-carboxylate

Description

Tert-butyl 3-(5-bromopyridin-2-YL)azetidine-1-carboxylate is a synthetic organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and an azetidine moiety protected by a tert-butyl carbamate group. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules . Its azetidine ring provides conformational rigidity compared to larger heterocycles like pyrrolidine, while the bromine atom on the pyridine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Properties

IUPAC Name |

tert-butyl 3-(5-bromopyridin-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-9(8-16)11-5-4-10(14)6-15-11/h4-6,9H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEIGANBHGYFHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(5-bromopyridin-2-yl)azetidine-1-carboxylate generally involves:

- Construction or procurement of a suitably protected azetidine-3-carboxylate intermediate.

- Functionalization or coupling with a 5-bromopyridin-2-yl moiety, typically via palladium-catalyzed cross-coupling reactions.

- Purification and characterization of the final product.

Preparation of the Azetidine Core

A common precursor is tert-butyl 3-iodoazetidine-1-carboxylate , which can be synthesized from epichlorohydrin through a multi-step sequence involving:

- Condensation with benzhydrylamine to form an intermediate alcohol.

- Mesylation of the alcohol to a good leaving group.

- Substitution with potassium iodide in dimethyl sulfoxide (DMSO) to install the iodine atom at the 3-position of the azetidine ring.

This route, while effective, is lengthy and time-consuming, taking up to six days. Alternative methods involve iododecarboxylation of Boc-protected azetidine-3-carboxylic acid using 1,3-diiodo-5,5-dimethylhydantoin under irradiation, achieving yields around 75%.

Coupling with 5-Bromopyridin-2-yl Moiety

The key step to attach the 5-bromopyridin-2-yl group is often a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. For example:

- A boronate ester derivative of the azetidine or pyridine ring is reacted with 3-bromopyridine in the presence of a palladium catalyst like PdCl2(dppf) and a base such as potassium phosphate in acetonitrile.

- The reaction is typically performed under nitrogen atmosphere at elevated temperatures (around 110 °C) for 45 minutes to 1 hour, sometimes using microwave irradiation to accelerate the process.

- The crude product is purified by flash column chromatography to afford this compound in moderate to good yields (up to 90% reported).

Alternative Synthetic Approaches

Other synthetic approaches include:

- Nucleophilic substitution of tert-butyl 3-hydroxyazetidine-1-carboxylate with 5-bromopyridin-2-yl derivatives under basic conditions.

- Use of trifluoromethylthiolated azetidine intermediates for further functionalization steps before bromopyridine coupling.

- Direct formation of the azetidine ring with the pyridine substituent already installed via cyclization strategies.

Detailed Reaction Conditions and Yields

Purification and Characterization

- Purification is typically achieved by flash column chromatography using solvent gradients such as ethyl acetate and heptanes or dichloromethane/methanol mixtures.

Characterization data reported include:

- Mass spectrometry (ESI+) : Observed molecular ion consistent with calculated mass (e.g., m/z 250.0 for C13H19N3O2).

- Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra showing characteristic aromatic and azetidine protons confirming substitution pattern.

Solubility and Formulation Notes

- The compound exhibits solubility in DMSO and can be formulated for biological assays using co-solvents such as polyethylene glycol 300, Tween 80, and corn oil.

- Preparation of stock solutions at various molarities (1 mM to 10 mM) requires precise volumetric calculations to ensure clear solutions before biological application.

Summary and Research Insights

- The preparation of this compound involves a multi-step synthetic route with key steps including azetidine core formation and palladium-catalyzed cross-coupling.

- Recent advances have shortened some steps, such as iododecarboxylation methods, improving yields and reducing reaction times.

- The use of palladium catalysts and optimized bases in cross-coupling facilitates efficient installation of the bromopyridinyl substituent.

- Purification and characterization protocols are well-established, supporting reproducibility in research settings.

- The compound's solubility profile allows for versatile formulation in biochemical studies.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-bromopyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate is an organic compound with a complex structure, including a tert-butyl ester group, an azetidine ring, and a bromopyridine moiety linked through an oxymethyl group. It has a molecular formula of C14H19BrN2O3 and a molar mass of approximately 341.2 g/mol. This compound is of interest in medicinal chemistry and organic synthesis because of its unique functional groups, which impart specific reactivity and biological properties.

Applications

Tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate has diverse applications across several fields:

- Medicinal Chemistry It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Biological Research The compound is of interest in pharmacological research due to its potential biological activities. Its structure allows it to interact with various biological macromolecules, potentially acting as an enzyme inhibitor or receptor ligand. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential. Interaction studies focus on its binding affinity to various enzymes and receptors. These studies aim to understand how the compound modulates biological pathways, which is crucial for developing effective therapeutic agents. Preliminary findings indicate that the bromopyridine moiety plays a significant role in these interactions, enhancing the compound's biological efficacy.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-bromopyridin-2-yl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromopyridine moiety may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-(5-bromopyridin-2-YL)azetidine-1-carboxylate with structurally related azetidine- and pyridine-containing derivatives, highlighting key differences in structure, physicochemical properties, and applications:

Key Research Findings

Synthetic Versatility : The bromine atom in the target compound facilitates cross-coupling reactions, as demonstrated in Pd-catalyzed couplings with boronic acids to generate biaryl derivatives .

Ring Strain vs. Bioactivity : Azetidine-containing compounds exhibit higher conformational rigidity than pyrrolidine analogs, which can improve target binding affinity but may reduce metabolic stability .

Physicochemical Properties: The target compound’s tert-butyl group enhances solubility in organic solvents (logP ~2.1), whereas analogs with ether linkages (e.g., CAS 1335049-06-3) show improved aqueous solubility due to increased polarity . Cyano-substituted derivatives (e.g., ) exhibit higher melting points and stability under acidic conditions.

Biological Applications :

Biological Activity

Tert-butyl 3-(5-bromopyridin-2-YL)azetidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1392803-79-0

- Molecular Formula : C13H17BrN2O2

- Molecular Weight : 303.19 g/mol

The compound features a tert-butyl group and a brominated pyridine moiety, which may contribute to its biological activity. The azetidine ring structure is also significant for its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of azetidine and pyridine have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |

| Compound B | HeLa (Cervical Cancer) | 2.41 | Inhibits HDAC activity |

| This compound | TBD | TBD | TBD |

Studies indicate that compounds with similar structures can induce apoptosis in cancer cells, potentially through pathways involving p53 and caspase proteins .

The proposed mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Inhibition of cellular proliferation through cell cycle modulation.

- Enzyme Inhibition : Potential inhibition of enzymes such as histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of tert-butyl derivatives on various cancer cell lines, including MCF-7 and HeLa. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Q & A

Basic: What are the key considerations for synthesizing tert-butyl 3-(5-bromopyridin-2-yl)azetidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step reactions starting with brominated pyridine intermediates. Key steps include:

- Bromination : Introduce bromine at the 5-position of pyridine using reagents like NBS (N-bromosuccinimide) under controlled conditions to ensure regioselectivity .

- Azetidine Functionalization : Couple the bromopyridine moiety to the azetidine ring via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), requiring anhydrous solvents (e.g., THF, DMF) and inert atmospheres .

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the azetidine nitrogen, with acidic (TFA) or basic (NaOH) conditions for deprotection .

Critical Parameters : Monitor reaction temperatures (<0°C for bromination to prevent side reactions) and purity of intermediates via TLC or HPLC.

Basic: What spectroscopic methods are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the azetidine ring (δ 3.5–4.5 ppm) and pyridine (δ 7.5–8.5 ppm). Coupling patterns distinguish axial/equatorial protons in azetidine .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between the azetidine and pyridine moieties .

- Mass Spectrometry (HRMS) : Verify molecular weight (329.19 g/mol) and isotopic patterns from bromine (1:1 M+ and M+2 peaks) .

- X-ray Crystallography : Resolve stereochemistry and crystal packing; use SHELXL for refinement .

Advanced: How does the electronic nature of the bromopyridine group influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing bromine at the 5-position activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In cross-coupling (e.g., Suzuki):

- Transmetallation Efficiency : Bromine’s electronegativity stabilizes the transition state, enhancing Pd(0) oxidative addition.

- Steric Effects : The 5-bromo substituent directs coupling to the 2-position of pyridine, minimizing steric hindrance from the azetidine-Boc group .

Data Contradictions : Some studies report reduced yields when using bulky ligands (e.g., SPhos), suggesting ligand steric parameters must align with the azetidine’s conformation .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Answer:

Challenges :

- Disorder in Azetidine Ring : Flexible four-membered rings often exhibit positional disorder, complicating electron density maps.

- Bromine Anisotropy : Bromine’s high electron density distorts refinement; anisotropic displacement parameters (ADPs) must be carefully modeled .

Solutions : - Use high-resolution data (≤0.8 Å) and SHELXL’s restraints (e.g., SIMU, DELU) to stabilize refinement .

- Low-temperature (100 K) data collection reduces thermal motion artifacts.

Advanced: How to address discrepancies in observed vs. calculated NMR chemical shifts?

Answer:

Discrepancies often arise from:

- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift pyridine protons by 0.3–0.5 ppm.

- Conformational Dynamics : Azetidine ring puckering alters chemical environments. Use DFT calculations (e.g., B3LYP/6-31G*) to model low-energy conformers and compare with experimental shifts .

Case Study : A 0.2 ppm deviation in azetidine protons may indicate incomplete Boc deprotection; confirm via IR (C=O stretch at ~1680 cm⁻¹) .

Basic: What are the optimal storage conditions to prevent degradation?

Answer:

- Temperature : Store at 2–8°C under inert gas (argon) to minimize hydrolysis of the Boc group .

- Light Sensitivity : Protect from UV exposure (amber vials) to prevent C-Br bond cleavage.

- Stability Tests : Monitor purity monthly via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What strategies improve regioselectivity in functionalizing the azetidine ring?

Answer:

- Directing Groups : Temporarily install groups (e.g., sulfonamides) to steer electrophiles to the 3-position .

- Steric Control : Use bulky bases (e.g., LDA) to deprotonate specific sites, favoring substitution at less hindered positions .

- Computational Guidance : Molecular docking or DFT predicts favorable reaction pathways. For example, nitration at the 3-position is favored by 8 kcal/mol over the 2-position in azetidine .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Contradictions may stem from:

- Impurity Profiles : Trace Pd catalysts (from coupling reactions) can inhibit enzymes. Purify via flash chromatography (silica gel, EtOAc/hexane) .

- Solvent Artifacts : DMSO (common in assays) may stabilize non-physiological conformations. Compare results in aqueous buffers vs. DMSO .

- Receptor Polymorphism : Test activity against multiple isoforms (e.g., kinase mutants) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.